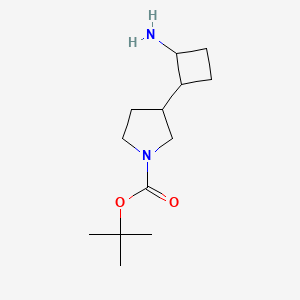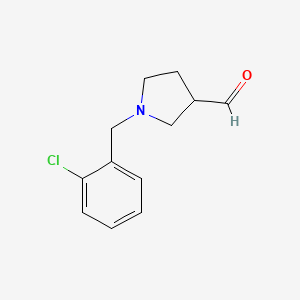
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde is a chemical compound with a molecular weight of 22370 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with pyrrolidine-3-carbaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chlorobenzyl chloride and pyrrolidine-3-carbaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of pyrrolidine-3-carbaldehyde and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its versatility allows for the creation of various derivatives with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom on the benzyl group can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)pyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Bromobenzyl)pyrrolidine-3-carbaldehyde: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(2-Fluorobenzyl)pyrrolidine-3-carbaldehyde: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.
1-(2-Methylbenzyl)pyrrolidine-3-carbaldehyde: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C12H14ClNO/c13-12-4-2-1-3-11(12)8-14-6-5-10(7-14)9-15/h1-4,9-10H,5-8H2 |
InChI Key |
UWIIGWKJSRKDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


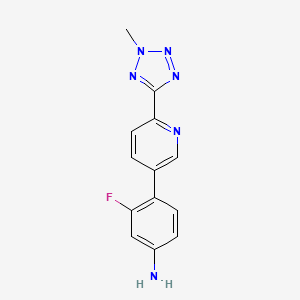
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
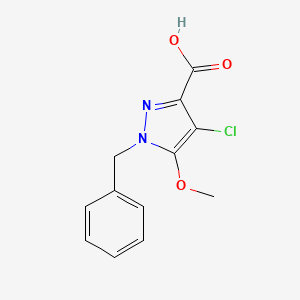
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)



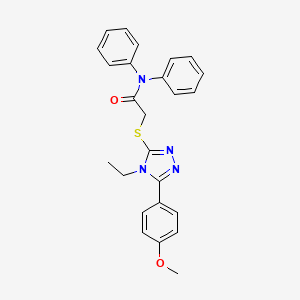

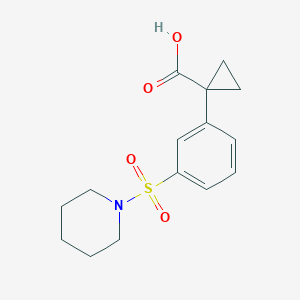

![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
